3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Physicochemical profiling Drug-likeness Regioisomeric comparison

Medicinal chemists targeting kinase inhibitors or antibacterial ATPases often face scaffold supply bottlenecks and regioisomeric ambiguity that derail SAR campaigns. This compound directly solves both. • Regiospecific 3-Br enables Pd-catalyzed Suzuki-Miyaura diversification at the activity-critical position, while the 8-OMe group stays intact for downstream demethylation or coupling. • Demonstrated at 6.2 mmol scale with cyclopropylboronic acid, confirming robust scalability. • Supported by ≥4 active commercial suppliers; TPSA 39.4 Ų, XLogP3 2.0.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 91775-62-1
Cat. No. B1283562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
CAS91775-62-1
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=NC=CN2C1=NC=C2Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
InChIKeyQPEGJUSNDDPOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-8-methoxyimidazo[1,2-a]pyrazine – Scaffold Overview


3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS 91775-62-1) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in kinase inhibitor and antibacterial research [1]. The compound possesses a bromine atom at the 3-position and a methoxy group at the 8-position (MW 228.05 g/mol, C7H6BrN3O) [2]. Its substitution pattern distinguishes it from regioisomeric analogs, enabling specific synthetic transformations and biological target engagement.

1 Imidazo[1,2-a]pyrazine scaffold for kinase inhibitor and antibacterial research programs
2 3-bromo handle supports Pd-catalyzed cross-coupling at the imidazole ring
3 8-methoxy group enables late-stage demethylation or retains polarity profile

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine – Why Analogs Fall Short


The imidazo[1,2-a]pyrazine core contains three distinct positions (3, 6, 8) for functionalization, and the specific regiochemistry profoundly influences both synthetic reactivity and biological activity [1]. For example, in Type IV secretion ATPase HP0525 inhibitors, the 3-aryl substitution pattern is essential for inhibitory activity, while the 8-position tolerates functionalization critical for downstream coupling [1]. Generic substitution with an alternative regioisomer (e.g., 6-bromo-8-methoxy or 3-bromo-6-methoxy) would alter the vector of the reactive bromine handle, leading to different coupling products and likely loss of target affinity. The following quantitative evidence details these differential dimensions.

Regioisomer 6-Bromo-8-methoxy analog places the reactive handle on the pyrazine ring, which may alter coupling vectors and target engagement
Supply 3-Bromo-6-methoxy regioisomer shows limited commercial availability, which may introduce procurement risk for multi-batch programs
Activity Non-3-substituted analogs may lack HP0525 ATPase inhibition, as SAR indicates the 3-position is essential for target engagement

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine – Differentiation from Analogs


Polar Surface Area vs. 6-Bromo-8-methoxy Regioisomer

Computed physicochemical properties reveal subtle but meaningful differences between regioisomers. The target compound (3-Br) and its 6-Br regioisomer share identical molecular weight (228.05 g/mol) and XLogP3-AA (2.0), but differ in topological polar surface area (TPSA): 39.4 Ų for the 3-Br compound [1] versus 36.6 Ų for the 6-Br regioisomer [2]. This difference in TPSA arises from the distinct spatial arrangement of the bromine atom and influences passive permeability potential.

Polar Surface Area
Head-to-head
Target: 39.4 Ų vs Comparator: 36.6 Ų (Δ 2.8 Ų)
Reported TPSA difference may influence permeability context
Computed values; requires experimental validation
Physicochemical profiling Drug-likeness Regioisomeric comparison

Suzuki Coupling Reactivity: Positional Impact

The 3-bromo position of the target compound undergoes efficient Suzuki-Miyaura cross-coupling with cyclopropylboronic acid under Pd(II) catalysis, as demonstrated in a published synthetic protocol [1]. In a direct experimental comparison using 3-bromo-8-methoxyimidazo[1,2-a]pyrazine (1.4 g, 6.2 mmol), cyclopropylboronic acid (0.8 g, 9.3 mmol, 1.5 equiv.), K₃PO₄ (4.6 g, 21.5 mmol), Pd(OAc)₂, and PCy₃ in toluene/water at 90 °C, coupling proceeded successfully to yield the 3-cyclopropyl derivative [1]. In contrast, the 6-bromo-8-methoxy regioisomer (CAS 63744-25-2) would produce a structurally distinct 6-cyclopropyl analog, as the bromine is positioned on the pyrazine ring rather than the imidazole ring, altering both steric and electronic coupling parameters.

Suzuki Coupling Reactivity
Cross-study
3-position coupling confirmed; 6-position yields different regioisomeric product
Regioisomer choice determines downstream product identity
Pd(OAc)₂/PCy₃, 90 °C; direct yield comparison not available
Cross-coupling Suzuki reaction Regioselective functionalization

Commercial Availability: Regioisomeric Comparison

The target compound is widely stocked by multiple major suppliers at standard purities of 95% to 97% . The 6-bromo-8-methoxy regioisomer (CAS 63744-25-2) is similarly available at 95–98% . However, the 3-bromo-6-methoxy regioisomer (CAS 1276056-77-9) is less accessible: CymitQuimica lists it as a discontinued product , indicating a narrower and potentially less reliable supply base. This supply-chain differential makes 3-bromo-8-methoxy a more dependable choice for multi-batch research programs.

Commercial Availability
Source review
Target: ≥4 active suppliers; Comparator: ≥1 discontinued listing
Supplier continuity data favors target compound
Inventory data as of mid-2025; verify current stock
Supply chain Purity comparison Procurement decision

HP0525 ATPase Inhibition: Regiochemistry Requirement

In a comprehensive SAR study of 8-amino imidazo[1,2-a]pyrazine derivatives as HP0525 ATPase inhibitors, the 3-aryl substituted regioisomers exhibited measurable inhibitory activity, while the corresponding 2-aryl regioisomers were essentially inactive [1]. Although the study used 8-amino derivatives rather than 8-methoxy, the regiochemical requirement for substitution at the 3-position (imidazole ring) is unequivocally established. The 3-bromo substitution in the target compound provides a direct synthetic handle for introducing aryl/heteroaryl groups at the active 3-position via cross-coupling, functionality that would be absent in analogs brominated at the 6-position.

HP0525 ATPase Inhibition
Class-level
3-aryl substitution essential for HP0525 inhibition; 2-aryl analogs inactive
Supports 3-position for target engagement studies
8-amino derivative SAR; 8-methoxy context requires verification
Antibacterial Type IV secretion ATPase inhibitor Structure-activity relationship

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine – Key Applications


Suzuki Coupling for 3-Aryl Imidazopyrazine Libraries

The confirmed reactivity of the 3-bromo position toward palladium-catalyzed Suzuki-Miyaura cross-coupling makes this compound an ideal starting material for generating focused libraries of 3-substituted imidazo[1,2-a]pyrazines [1]. The 8-methoxy group remains intact during coupling, providing a secondary functional handle for later-stage diversification or for retaining favorable physicochemical properties (TPSA 39.4 Ų, XLogP3 2.0) [2]. This scenario is directly supported by the published protocol demonstrating successful coupling with cyclopropylboronic acid at 6.2 mmol scale [1].

Type IV Secretion Inhibitor Lead Generation

SAR evidence establishes that 3-substituted imidazo[1,2-a]pyrazines inhibit the VirB11 ATPase HP0525, a validated antibacterial target [1]. The 3-bromo-8-methoxy scaffold allows direct installation of diverse aryl/heteroaryl groups at the critical 3-position via cross-coupling, enabling systematic exploration of HP0525 inhibitors. The reliable multi-supplier availability (≥4 active vendors) [2] ensures uninterrupted material supply for iterative medicinal chemistry optimization.

Regioisomeric Selectivity in Kinase Inhibitor Development

The imidazo[1,2-a]pyrazine core is a recognized privileged structure in kinase drug discovery, with numerous Aurora kinase and Brk/PTK6 inhibitor patents featuring 8-substituted derivatives [1][2]. The distinct TPSA value (39.4 Ų) of the 3-bromo-8-methoxy regioisomer compared to the 6-bromo-8-methoxy analog (36.6 Ų) provides a quantitative basis for selecting this compound in regioisomeric selectivity studies, where subtle physicochemical differences may translate to differential kinase selectivity profiles.

Demethylation to 8-Hydroxy Derivatives

The 8-methoxy group can be demethylated (e.g., using HBr/AcOH) to yield the corresponding 3-bromo-7H-imidazo[1,2-a]pyrazin-8-one, as demonstrated in published synthetic procedures [1]. This transformation provides access to 8-hydroxy/8-oxo derivatives that can serve as intermediates for O-alkylation, sulfonation, or phosphorylation, expanding the accessible chemical space from a single procurement. This capability is exclusive to the 8-methoxy substitution pattern and would not be achievable starting from the non-methoxylated parent imidazopyrazine.

Application
Selection Property
Validation Focus
3-Aryl imidazopyrazine library synthesis
3-bromo Suzuki coupling handle
Cross-coupling efficiency and product regioisomeric purity
Type IV secretion inhibitor lead generation
Validated 3-position SAR vector
HP0525 ATPase inhibition assay context
Kinase inhibitor regioisomeric selectivity studies
TPSA and polarity profile
Physicochemical property comparison across regioisomers
8-Hydroxy/8-oxo derivative preparation
8-methoxy demethylation capability
Demethylation efficiency and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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